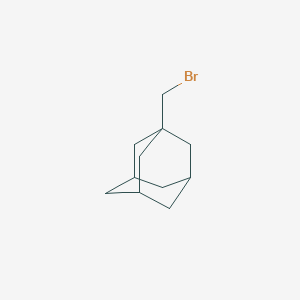

1-(Bromomethyl)adamantane

Description

Properties

IUPAC Name |

1-(bromomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Br/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRBYCAVZBQANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362862 | |

| Record name | 1-(bromomethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14651-42-4 | |

| Record name | 1-(bromomethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)adamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Bromomethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(bromomethyl)adamantane, a key building block in medicinal chemistry and materials science. Its rigid, lipophilic adamantane cage imparts unique properties to target molecules, making this compound a valuable intermediate in the design of novel therapeutics and functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1-adamantylmethanol. A common and effective method involves the use of hydrobromic acid in the presence of a Lewis acid catalyst, such as zinc bromide.

Experimental Protocol

A well-established procedure for the synthesis of this compound is as follows[1]:

Materials:

-

1-Adamantylmethanol

-

Zinc Bromide (ZnBr₂)

-

Azeotropic Hydrobromic Acid (HBr)

-

Hexane

-

Diethyl ether

-

10% Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is prepared in a suitable reaction vessel.

-

The mixture is heated to reflux. The progress of the reaction is monitored by gas chromatography (GC) until the starting alcohol is completely consumed.

-

Upon completion, the reaction mixture is cooled and extracted with a 1:1 (v/v) mixture of hexane and diethyl ether.

-

The combined organic layers are washed successively with a 10% sodium bicarbonate solution and brine.

-

The organic phase is then dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation, yielding this compound as pale yellow soft plates. This procedure typically results in a high yield of the desired product[1].

Synthesis Workflow

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of physical and spectroscopic methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇Br | [2] |

| Molecular Weight | 229.16 g/mol | [2] |

| Appearance | Pale yellow soft plates | [1] |

| Melting Point | 40-45 °C | |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/m | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification of this compound. The following tables summarize the expected characteristic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 | s | 2H | -CH₂Br |

| ~1.7 | br s | 6H | Adamantane CH₂ |

| ~1.6 | br s | 3H | Adamantane CH |

| ~1.5 | br s | 6H | Adamantane CH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~45 | -CH₂Br |

| ~40 | Adamantane CH₂ |

| ~37 | Adamantane C |

| ~32 | Adamantane CH |

| ~28 | Adamantane CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-2850 | C-H stretch (alkane) |

| ~1450 | CH₂ bend |

| ~600-500 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 229 | Moderate | [M]⁺ (with ⁷⁹Br) |

| 231 | Moderate | [M+2]⁺ (with ⁸¹Br) |

| 149 | High | [M - Br]⁺ (adamantylmethyl cation) |

| 135 | Base Peak | [Adamantyl]⁺ |

Logical Relationship of Characterization Data

Conclusion

This guide has detailed a reliable synthetic route to this compound and outlined the key analytical techniques for its comprehensive characterization. The provided data serves as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the effective utilization of this important adamantane derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)adamantane is a key synthetic intermediate characterized by a rigid and sterically hindered adamantane cage appended with a reactive bromomethyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science, offering a route to novel compounds with potential applications in drug development. The adamantane moiety can impart favorable properties such as high lipophilicity, metabolic stability, and a three-dimensional structure that can facilitate specific interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and relevant spectral data to support its use in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 14651-42-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇Br | [1][2][4] |

| Molecular Weight | 229.16 g/mol | [2][3][4] |

| Appearance | Pale yellow soft plates or solid | [3][5] |

| Melting Point | 30-45 °C | [3][6][7] |

| Boiling Point | 226 °C | [6] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), petroleum ether, and ethyl acetate. Insoluble in water. | [5][8] |

Table 2: Spectroscopic Data

| Technique | Key Features and Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, typically appearing as broad multiplets in the region of 1.5-2.0 ppm. A distinct singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group would be observed further downfield, likely in the range of 3.2-3.5 ppm, due to the deshielding effect of the adjacent bromine atom. |

| ¹³C NMR | The carbon NMR spectrum will exhibit signals corresponding to the adamantane cage and the bromomethyl carbon. The adamantane carbons will appear in the aliphatic region (approx. 28-40 ppm). The carbon of the bromomethyl group is expected to be significantly shifted downfield to approximately 45-55 ppm due to the electronegativity of the bromine atom. |

| FTIR | The infrared spectrum will be dominated by C-H stretching and bending vibrations of the adamantane core. Characteristic C-H stretching bands are expected around 2850-2950 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, usually between 500 and 600 cm⁻¹. |

| Mass Spectrometry (EI) | The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A prominent fragmentation pathway would be the loss of a bromine radical to form a stable adamantylmethyl cation. Further fragmentation of the adamantane cage is also expected. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound from 1-Adamantylmethanol

This protocol is adapted from a literature procedure and outlines the synthesis via bromination of 1-adamantylmethanol.[5]

Materials:

-

1-Adamantylmethanol

-

Zinc bromide (ZnBr₂)

-

Azeotropic hydrobromic acid (48%)

-

Hexane

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is refluxed.

-

The reaction progress is monitored by gas chromatography (GC) until the starting alcohol is completely consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and extracted with a 1:1 (v/v) mixture of hexane and diethyl ether.

-

The combined organic layers are washed successively with 10% sodium bicarbonate solution and brine.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or by sublimation.[5]

Determination of Melting Point

This is a standard protocol for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of dry this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

A standard distillation method can be used to determine the boiling point.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask.

-

The flask is heated gently with a heating mantle.

-

The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1-adamantylmethanol.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Physicochemical Characterization

This diagram illustrates the logical flow of characterizing a synthesized chemical compound like this compound.

Caption: Logical workflow for physicochemical characterization.

References

- 1. scbt.com [scbt.com]

- 2. molscanner.com [molscanner.com]

- 3. This compound 97 14651-42-4 [sigmaaldrich.com]

- 4. This compound | 14651-42-4 | FB67642 [biosynth.com]

- 5. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound 97 14651-42-4 [sigmaaldrich.com]

- 8. 1-Bromoadamantane | 768-90-1 [chemicalbook.com]

Spectroscopic Characterization of 1-(Bromomethyl)adamantane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(bromomethyl)adamantane, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide critical information about its rigid cage-like structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the adamantane cage and the bromomethyl group. Due to the high symmetry of the adamantane core, the proton signals of the cage often appear as broad, overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Singlet | 2H | -CH₂Br |

| ~1.5 - 2.1 | Multiplet | 15H | Adamantane cage protons |

Note: The chemical shifts for the adamantane cage protons are based on the known spectrum of 1-bromoadamantane and may slightly vary.[3] The singlet for the bromomethyl group is a key diagnostic peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The low natural abundance of ¹³C means that carbon-carbon coupling is typically not observed.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~40 - 50 | -CH₂Br |

| ~30 - 40 | Quaternary C (adamantane) |

| ~28 - 38 | CH & CH₂ (adamantane) |

Note: The chemical shifts are estimations based on the known spectra of adamantane and its derivatives.[4][5] The exact chemical shifts can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2850 - 3000 | Strong | C-H Stretch | sp³ C-H |

| ~1450 | Medium | C-H Bend | CH₂ |

| ~600 - 700 | Strong | C-Br Stretch | Alkyl Halide |

Note: The C-H stretching and bending vibrations are characteristic of the adamantane framework, while the strong absorption in the lower wavenumber region is indicative of the C-Br bond.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] The mass spectrum of this compound provides information about its molecular weight and fragmentation patterns.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[9] The molecular weight of this compound is 229.16 g/mol .[10] Therefore, we expect to see molecular ion peaks at m/z 228 and 230.

Table 4: Major Mass Fragments for this compound

| m/z | Proposed Fragment | Relative Intensity | Notes |

| 230 | [M+2]⁺• ([C₁₁H₁₇⁸¹Br]⁺•) | High | Isotopic peak of the molecular ion |

| 228 | [M]⁺• ([C₁₁H₁₇⁷⁹Br]⁺•) | High | Molecular ion |

| 149 | [C₁₁H₁₇]⁺ | High | Adamantylmethyl cation (loss of Br•) |

| 135 | [C₁₀H₁₅]⁺ | High | Adamantyl cation; often the base peak |

Note: The fragmentation pattern is dominated by the loss of the bromine radical to form the stable adamantylmethyl cation. Further fragmentation of the adamantane cage can also occur.[9]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.[11]

-

Data Acquisition : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.[11]

IR Spectroscopy

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount of this compound in a volatile organic solvent (e.g., methylene chloride).[12]

-

Film Deposition : Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12]

-

Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[12]

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (around 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.[14] In EI, a high-energy electron beam is used to ionize the sample molecules.[15]

-

Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[14]

-

Detection : A detector measures the abundance of each ion, generating the mass spectrum.[14]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. 1-Bromoadamantane(768-90-1) 1H NMR spectrum [chemicalbook.com]

- 4. kbfi.ee [kbfi.ee]

- 5. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. This compound(14651-42-4)FT-IR [m.chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. web.mit.edu [web.mit.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. m.youtube.com [m.youtube.com]

Quantum Chemical Insights into 1-(Bromomethyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical approach to understanding the molecular characteristics of 1-(bromomethyl)adamantane through quantum chemical calculations. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties.[1] Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to elucidate the geometric, vibrational, and electronic properties of such molecules, providing insights that are crucial for rational drug design and the development of novel materials. While extensive experimental data exists for many adamantane derivatives, this guide focuses on the computational protocol and expected results for this compound, leveraging established theoretical frameworks.[2][3]

Introduction

This compound (C₁₁H₁₇Br) is a derivative of adamantane featuring a bromomethyl substituent at a bridgehead position.[4] The adamantane cage is a rigid, strain-free, and lipophilic scaffold that is often incorporated into drug molecules to enhance their metabolic stability and modulate their binding affinity to biological targets. The bromine atom in the methyl group serves as a reactive site, making this compound a versatile building block in organic synthesis.

Understanding the three-dimensional structure, vibrational modes, and electronic landscape of this compound is fundamental to predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations provide a theoretical framework to determine these properties with a high degree of accuracy. This guide outlines the standard computational methodologies and presents a summary of the expected quantitative data, offering a virtual blueprint for the computational analysis of this compound.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of organic molecules like this compound. The methods described are based on Density Functional Theory (DFT), which is known for its excellent balance of computational cost and accuracy in describing electronic structures.[5]

Software and Theoretical Model

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The theoretical model of choice for adamantane derivatives is often a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently flexible basis set, like 6-311+G(d,p).[5][6] This level of theory has been shown to provide reliable geometric, vibrational, and electronic properties for a wide range of organic compounds.[5]

Experimental Protocol: Computational Workflow

-

Input Structure Generation: The initial 3D coordinates of this compound are generated using a molecular builder. The experimental crystal structure data can serve as an excellent starting point.[7]

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to obtain a structure that represents a stable equilibrium geometry.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

-

-

Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment.

Caption: A typical workflow for quantum chemical calculations.

Results and Discussion

The following subsections present the expected quantitative data from the quantum chemical calculations on this compound. It is important to note that these are illustrative values based on experimental data and calculations on similar adamantane derivatives.

Molecular Geometry

The geometry optimization is expected to yield a structure that is in close agreement with the experimental single-crystal X-ray diffraction data.[7] The adamantane cage should exhibit its characteristic chair conformations for the three fused cyclohexane rings.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Atom Pair/Triplet | Calculated Value | Experimental Value[7] |

| Bond Lengths (Å) | |||

| C-Br | 1.965 | Not explicitly stated, but typical C-Br is ~1.94 Å | |

| C(adamantyl)-CH₂ | 1.542 | ~1.54 Å (typical C-C) | |

| C-C (cage avg.) | 1.538 | 1.528-1.540 Å | |

| C-H (cage avg.) | 1.095 | Not determined by XRD | |

| C-H (methyl avg.) | 1.092 | Not determined by XRD | |

| Bond Angles (°) | |||

| C(adamantyl)-CH₂-Br | 110.5 | Not explicitly stated | |

| C-C-C (cage avg.) | 109.4 | 108.35-110.27° |

Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. The C-Br stretching frequency is a key vibrational mode for this molecule. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).

Table 2: Selected Calculated Vibrational Frequencies (Illustrative)

| Frequency (cm⁻¹) (Unscaled) | Vibrational Mode Assignment |

| 2950 - 3100 | C-H stretching (adamantane cage) |

| 2850 - 2980 | C-H stretching (CH₂ group) |

| 1450 - 1480 | CH₂ scissoring |

| 1250 - 1300 | CH₂ wagging |

| ~650 | C-Br stretching |

| Below 1200 | Adamantane cage deformations |

Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule. The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H17Br | CID 1416304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(Bromomethyl)adamantane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Bromomethyl)adamantane is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its rigid, three-dimensional adamantane core imparts unique properties of lipophilicity and steric bulk, which are of great interest in drug design. A thorough understanding of its solubility in common organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and formulating drug candidates. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and a logical workflow to guide researchers in their solvent selection and solubility studies. Due to a scarcity of specific quantitative data in publicly available literature, this document focuses on qualitative assessments derived from the physicochemical properties of the molecule and related adamantane derivatives, while empowering researchers to generate precise data.

Physicochemical Properties and Predicted Solubility Profile

This compound (C₁₁H₁₇Br) is a solid at room temperature. Its solubility is primarily governed by the interplay between its large, nonpolar adamantane cage and the somewhat polar bromomethyl group. The fundamental principle of "like dissolves like" is the primary determinant of its behavior in various solvents.

-

Adamantane Cage: The adamantane moiety is a highly lipophilic, saturated hydrocarbon structure. This cage-like framework leads to favorable van der Waals interactions with nonpolar organic solvents.

-

Bromomethyl Group (-CH₂Br): The carbon-bromine bond introduces a degree of polarity to the molecule. However, the overall nonpolar character of the large adamantane core is expected to dominate its solubility profile.

Based on these structural features, the following solubility trends can be predicted:

-

High Solubility in Nonpolar Solvents: this compound is expected to be readily soluble in nonpolar aprotic solvents such as hexane, toluene, and benzene, due to the favorable interactions between the adamantane cage and the solvent molecules.[1][2]

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like chloroform, diethyl ether, and tetrahydrofuran (THF) are likely to be effective at dissolving this compound.

-

Limited Solubility in Polar Protic Solvents: Due to its inability to act as a strong hydrogen bond donor or acceptor, its solubility is expected to be limited in polar protic solvents like methanol, ethanol, and water.[2][3]

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not extensively reported in the literature, the following tables provide a qualitative summary to guide solvent selection and a template for recording experimentally determined quantitative data.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar adamantane cage has strong favorable interactions with nonpolar solvents. |

| Polar Aprotic | Chloroform, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can effectively solvate the entire molecule, accommodating both the nonpolar and slightly polar regions. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The polarity of these solvents can interact with the bromomethyl group, while still solvating the adamantane cage. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The bulky, nonpolar adamantane cage limits favorable interactions with the highly polar, hydrogen-bonding solvent molecules. |

| Polar Protic | Water | Insoluble | The molecule is predominantly nonpolar and cannot overcome the strong hydrogen bonding network of water.[2][3] |

Table 2: Template for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents, adapted from established isothermal saturation techniques.[4][5]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system (for quantification, if necessary)

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Quantification:

Two common methods for quantification are gravimetric analysis and HPLC analysis.

A. Gravimetric Analysis (for solvents with high volatility):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial vial weights.

-

Calculate the solubility in g/100 mL or other desired units.

B. HPLC Analysis (for low solubility or non-volatile solvents):

-

Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a calibration curve by running a series of standard solutions of this compound of known concentrations.

-

Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-(Bromomethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)adamantane is a key intermediate in organic synthesis, valued for the introduction of the bulky and rigid 1-adamantylmethyl group. The adamantane cage, a diamondoid structure, is renowned for its exceptional thermal and chemical stability. This inherent stability is a crucial attribute in applications such as the development of robust polymers and thermally stable drug molecules. Understanding the thermal limits and decomposition behavior of this compound is therefore critical for its effective use in high-temperature applications and for ensuring the stability of resulting products.

This technical guide outlines the expected thermal stability of this compound, proposes a potential thermal decomposition pathway, and provides detailed experimental protocols for its characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇Br | [1][2] |

| Molecular Weight | 229.16 g/mol | [1][2] |

| Melting Point | 40-45 °C | |

| Appearance | Solid | |

| CAS Number | 14651-42-4 | [2] |

| Synthesis | Prepared from 1-adamantylmethanol with ZnBr₂ and hydrobromic acid. | [1] |

Expected Thermal Stability

The thermal stability of this compound is primarily dictated by two factors: the strength of the bonds within the adamantane cage and the strength of the exocyclic carbon-bromine (C-Br) bond. The adamantane framework itself is exceptionally stable due to its strain-free, chair-conformation cyclohexane rings. For instance, adamantane-containing polymers, such as certain polyamides, exhibit decomposition temperatures in the 400–600 °C range.[3]

However, the weakest point in the this compound molecule is expected to be the C-Br bond. Cleavage of this bond is likely the initiating step in its thermal decomposition. Computational studies on the related compound, 1-bromoadamantane, support the facile cleavage of the C-Br bond to form a stable adamantyl cation.[4] While this compound would form a primary carbocation, which is less stable, the C-Br bond is still significantly weaker than the C-C bonds of the adamantane cage. Therefore, the onset of decomposition is anticipated to occur at a temperature sufficient to induce homolytic or heterolytic cleavage of the C-Br bond.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step process initiated by the cleavage of the carbon-bromine bond. The subsequent reactions will depend on the specific conditions (e.g., atmosphere, presence of catalysts).

A plausible decomposition pathway is as follows:

-

Initiation: The process begins with the homolytic cleavage of the C-Br bond, forming a 1-adamantylmethyl radical and a bromine radical.

-

Propagation/Rearrangement: The highly reactive 1-adamantylmethyl radical can undergo several transformations, including:

-

Hydrogen abstraction from other this compound molecules.

-

Rearrangement of the adamantane cage, which can occur at elevated temperatures.

-

Fragmentation of the adamantane cage, leading to the formation of smaller, more volatile hydrocarbons.

-

-

Termination: The reaction ceases through the combination of various radical species.

At higher temperatures, the adamantane cage itself can undergo fragmentation. Studies on the thermal decomposition of 1,3-dimethyladamantane have shown the formation of products such as methane, hydrogen, toluene, and xylene, indicating that ring-opening and aromatization reactions can occur.[5]

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and the overall mass loss profile.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will correspond to melting, while exothermic peaks will indicate decomposition. The peak area can be integrated to determine the enthalpy of the transition.

Evolved Gas Analysis using GC-MS

To identify the volatile products of decomposition, the off-gas from a TGA or a dedicated pyrolysis unit can be analyzed by GC-MS.

Methodology:

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS) or a TGA coupled to a GC-MS (TGA-GC-MS).

-

Sample Preparation: Place a small amount (0.1-1 mg) of this compound into the pyrolysis tube or TGA pan.

-

Pyrolysis/TGA Conditions: Heat the sample to a temperature above its decomposition onset (determined by TGA) in an inert atmosphere (e.g., helium).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A suitable temperature program to separate the decomposition products (e.g., initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Conclusion

While direct experimental data for the thermal decomposition of this compound is currently lacking, a comprehensive analysis based on the known stability of the adamantane core and the behavior of related compounds allows for the formulation of a sound hypothesis regarding its thermal properties. The C-Br bond is predicted to be the point of initial cleavage, leading to a radical-mediated decomposition process. At higher temperatures, fragmentation of the adamantane cage is expected. The detailed experimental protocols provided in this guide offer a clear path for the empirical determination of the thermal stability and decomposition products of this compound, which is crucial for its application in fields requiring high thermal robustness.

References

An In-depth Technical Guide to 1-(Bromomethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 1-(bromomethyl)adamantane, including its Chemical Abstracts Service (CAS) number, detailed safety data, and an experimental protocol for its synthesis. The information is intended for use by professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Data Summary

CAS Number: 14651-42-4[1]

Synonyms: 1-Adamantylmethyl bromide, 1-(Bromomethyl)tricyclo[3.3.1.1^3,7^]decane[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇Br | |

| Molecular Weight | 229.16 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 40-45 °C | |

| Storage Temperature | 2-8°C or below -15°C | |

| InChI Key | RLRBYCAVZBQANU-UHFFFAOYSA-N |

Safety and Hazard Information

This compound is classified as harmful if swallowed and requires careful handling in a laboratory setting.[2]

GHS Classification:

-

Acute Toxicity, Oral: Category 4[2]

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed.[2]

-

Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperatures range from 2-8°C to below -15°C.

Experimental Protocols

Synthesis of this compound from 1-Adamantylmethanol

This protocol is adapted from a previously published procedure and is a common method for the preparation of the title compound.[3]

Materials:

-

1-Adamantylmethanol

-

Zinc Bromide (ZnBr₂)

-

Azeotropic hydrobromic acid (48%)

-

Hexane

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is refluxed.[3]

-

The reaction progress is monitored by Gas Chromatography (GC) until the starting alcohol is completely consumed.[3]

-

Upon completion, the reaction mixture is cooled and extracted with a 1:1 (v/v) solution of hexane and diethyl ether.[3]

-

The collected organic portions are washed successively with a 10% sodium bicarbonate solution and then with brine.[3]

-

The organic layer is dried over anhydrous sodium sulfate.[3]

-

The solvent is evaporated under reduced pressure to yield the crude product. The reported yield is 26.5 g (83%) of pale yellow soft plates.[3]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to this compound.

References

The Adamantane Advantage: A Technical Guide to the Biological Activities of Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, lipophilic, and three-dimensional structure imparts favorable pharmacokinetic and pharmacodynamic properties to molecules, leading to the development of a diverse range of therapeutic agents.[1][2][3][4][5] The introduction of an adamantane moiety can enhance the lipophilicity and metabolic stability of a drug, potentially improving its bioavailability and half-life.[3][6] This technical guide provides an in-depth overview of the significant biological activities of adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, and antidiabetic properties. The document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and workflows.

Antiviral Activity

Adamantane derivatives were among the first clinically approved antiviral drugs, primarily targeting the influenza A virus.[6][7][8] While resistance has limited the use of early-generation adamantane antivirals, research into novel derivatives continues to yield promising candidates with broader spectrums of activity.[7][8]

Mechanism of Action: Influenza A M2 Proton Channel Blockade

The primary antiviral mechanism of adamantane derivatives like amantadine and rimantadine against influenza A is the inhibition of the M2 proton channel.[1][7][9][10] The M2 protein is a homotetrameric ion channel embedded in the viral envelope that is crucial for viral replication.[1][9] Upon viral entry into the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[1][11] Adamantane derivatives bind to the lumen of the M2 channel, physically obstructing the pore and preventing proton influx. This blockade inhibits the uncoating process and halts viral replication.[1][7]

Diagram: Influenza A M2 Proton Channel Inhibition by Adamantane Derivatives

Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.

Quantitative Data: Antiviral Activity

The antiviral efficacy of adamantane derivatives is typically quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to host cells. The selectivity index (SI), the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential, with higher values indicating greater selectivity for antiviral activity over cytotoxicity.[3]

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Amantadine | Influenza A/H3N2 | MDCK | 12.5 | >100 | >8 | [3] |

| Rimantadine | Influenza A/H3N2 | MDCK | 10.0 | >100 | >10 | [3] |

| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | 7.5 | >100 | >13.3 | [3] |

| Amantadine | SARS-CoV-2 | Vero E6 | 120 | >200 | >1.67 | [12] |

| Rimantadine | SARS-CoV-2 | Vero E6 | 30 | >200 | >6.67 | [12] |

| Tromantadine | SARS-CoV-2 | Vero E6 | 98 | ~100 | ~1.02 | [12] |

| 3F4 Derivative | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [13] |

| 3F5 Derivative | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272 | [13] |

| 3E10 Derivative | SARS-CoV-2 | Vero CCL-81 | 1.28 | >1000 | >781 | [13] |

| Bananin | SARS-CoV Helicase | - | 2.3 (ATPase) | 390 (cell) | >169 | [14] |

| Iodobananin | SARS-CoV Helicase | - | 0.54 (ATPase) | - | - | [14] |

| Vanillinbananin | SARS-CoV Helicase | - | 0.68 (ATPase) | - | - | [14] |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell destruction (plaque formation).[15][16]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 12-well plates.[17]

-

Virus stock with a known titer (plaque-forming units/mL).

-

Adamantane derivative stock solution.

-

Cell culture medium (e.g., DMEM).

-

Semi-solid overlay medium (e.g., containing agarose or Avicel).[17]

-

Fixative solution (e.g., 4% formaldehyde).

-

Staining solution (e.g., 0.1% crystal violet).[3]

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed.[17]

-

Compound Dilution: Prepare serial dilutions of the adamantane derivative in cell culture medium.

-

Virus-Compound Incubation: Mix a standard amount of virus (e.g., 100 plaque-forming units) with each dilution of the compound and incubate for a specified time (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.[18]

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour to allow for viral adsorption.

-

Overlay: Aspirate the inoculum and add the semi-solid overlay medium. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Fixation and Staining: Aspirate the overlay, fix the cells with the fixative solution, and then stain with the staining solution.

-

Plaque Counting: Wash the plates and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[3]

Diagram: Experimental Workflow for Antiviral Screening

Caption: A generalized workflow for in vitro antiviral drug screening.[3]

Anticancer Activity

Adamantane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines.[19][20][21] Their lipophilic nature can facilitate penetration of cell membranes to reach intracellular targets.

Mechanism of Action: Inhibition of Signaling Pathways

The anticancer activity of adamantane derivatives is often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, certain adamantyl isothiourea derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[19] This pathway is a critical component of the inflammatory response, and its dysregulation is implicated in cancer development and progression. By blocking this pathway, these adamantane derivatives can suppress tumor growth and induce apoptosis.[19]

Diagram: Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.[22][23][24][25][26]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic effects of adamantane derivatives are commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cancer cell line by 50%.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Adamantyl Isothiourea 5 | Hep-G2 | Hepatocellular Carcinoma | 7.70 | [19] |

| Adamantyl Isothiourea 6 | Hep-G2 | Hepatocellular Carcinoma | 3.86 | [19] |

| Fluorophenyl Adamantane 220b | Various (10 lines) | Multiple | Potent | [20] |

| Fluorophenyl Adamantane 220c | Various (10 lines) | Multiple | Potent | [20] |

| Compound 5 | HL-60 | Promyelocytic Leukemia | 4.7 | [10] |

| Compound 5 | SMMC-7721 | Hepatic Cancer | 7.6 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[4][6][27][28][29]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Adamantane derivative stock solution.

-

MTT solution (5 mg/mL in PBS).[3]

-

Solubilization solution (e.g., dimethyl sulfoxide - DMSO).[3]

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the adamantane derivative. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.[29]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Neuroprotective Activity

Adamantane derivatives, most notably memantine, have established roles in the treatment of neurodegenerative diseases such as Alzheimer's disease.[30][31] Their neuroprotective effects are primarily mediated through the modulation of glutamatergic neurotransmission.

Mechanism of Action: NMDA Receptor Antagonism

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the excitatory neurotransmitter glutamate is implicated in neuronal damage in various neurological disorders.[2][30] Memantine is an uncompetitive, moderate-affinity antagonist of the NMDA receptor.[30][31] It preferentially blocks the NMDA receptor channel when it is excessively open, as occurs in pathological conditions, while having minimal effects on normal synaptic transmission.[30][32] By blocking the excessive influx of calcium ions (Ca2+) through the NMDA receptor channel, memantine prevents excitotoxicity and subsequent neuronal cell death.[2]

Some adamantane derivatives have also been shown to interact with the GABAergic system, which may contribute to their neuroprotective effects.[33]

Diagram: NMDA Receptor Antagonism by Memantine

Caption: Memantine preferentially blocks over-activated NMDA receptors.[30][31][32][34]

Quantitative Data: Neuroprotective Activity

| Compound | Assay | Target | Activity | Reference |

| Memantine | Electrophysiology | NMDA Receptor | Uncompetitive antagonist | [2][30] |

| Edaravone-aminoadamantane conjugates | Sodium current inhibition | Fast sodium channels | IC50 values lower than riluzole | [35] |

| Adamantane amine derivatives | Channel Inhibition | NMDA Receptor & VGCC | 66.7 - 89.5% inhibition at 100 µM (NMDAR) | [36] |

| Adamantane amine derivatives | Channel Inhibition | NMDA Receptor & VGCC | 39.6 - 85.7% inhibition at 100 µM (VGCC) | [36] |

Experimental Protocol: GABAa Receptor Binding Assay

This protocol outlines a method to assess the interaction of adamantane derivatives with GABAA receptors, which can contribute to their neuroprotective effects.[37]

Materials:

-

Rat brain tissue.

-

Homogenization buffer (e.g., 0.32 M sucrose).[37]

-

Binding buffer (e.g., 50 mM Tris-HCl).[37]

-

Radioligand (e.g., [3H]muscimol).[37]

-

Non-specific binding determinator (e.g., GABA).[37]

-

Adamantane derivative test compounds.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Centrifuge.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in homogenization buffer.

-

Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

-

Wash the membranes repeatedly with binding buffer to remove endogenous GABA.[37]

-

Resuspend the final pellet in binding buffer.

-

-

Binding Assay:

-

In test tubes, combine the prepared membranes, the radioligand ([3H]muscimol), and either buffer (for total binding), a high concentration of GABA (for non-specific binding), or the adamantane derivative at various concentrations.

-

Incubate the tubes at 4°C for a specified time (e.g., 45 minutes).[37]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the ability of the adamantane derivative to displace the radioligand and calculate its inhibitory constant (Ki).

-

Antidiabetic Activity

Certain adamantane derivatives have been successfully developed as treatments for type 2 diabetes mellitus. These compounds typically act as enzyme inhibitors, targeting key players in glucose homeostasis.

Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Vildagliptin and saxagliptin are two clinically approved antidiabetic drugs that contain an adamantane moiety. They function as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion, suppress glucagon secretion, and improve glycemic control. The adamantane group in these molecules contributes to their potent and selective binding to the DPP-4 enzyme.

Quantitative Data: Antidiabetic Activity

Quantitative data for the antidiabetic activity of adamantane derivatives is typically presented as the inhibitory constant (Ki) or the IC50 value against the target enzyme, such as DPP-4.

| Compound | Target | Activity | Ki/IC50 |

| Vildagliptin | DPP-4 | Inhibitor | Potent |

| Saxagliptin | DPP-4 | Inhibitor | Potent |

Experimental Protocol: DPP-4 Enzyme Inhibition Assay

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).

-

Assay buffer (e.g., Tris-HCl).

-

Adamantane derivative test compounds.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and serial dilutions of the adamantane derivative in assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add the DPP-4 enzyme and the adamantane derivative at various concentrations to the wells of a microplate. Include a control with no inhibitor. Incubate for a short period to allow for binding.

-

Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.

-

Reaction Monitoring: Monitor the increase in absorbance at 405 nm over time, which corresponds to the production of p-nitroaniline from the cleavage of the substrate.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Conclusion

The adamantane scaffold has proven to be a remarkably versatile and valuable component in the design of therapeutic agents with a wide range of biological activities. From the pioneering antiviral drugs to the more recent anticancer, neuroprotective, and antidiabetic agents, the unique physicochemical properties of adamantane continue to be exploited to enhance the efficacy and pharmacokinetic profiles of new drug candidates. The information presented in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, is intended to serve as a comprehensive resource for researchers and drug development professionals working in this exciting and productive area of medicinal chemistry. The continued exploration of novel adamantane derivatives holds significant promise for the discovery of next-generation therapeutics for a multitude of diseases.

References

- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. M2 proton channel - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]

- 12. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Influenza virus plaque assay [protocols.io]

- 18. iitri.org [iitri.org]

- 19. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Network Viewer for NDEx [ndexbio.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. texaschildrens.org [texaschildrens.org]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. benchchem.com [benchchem.com]

- 30. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. [PDF] Mechanisms of NMDA receptor inhibition by memantine and ketamine | Semantic Scholar [semanticscholar.org]

- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 36. researchgate.net [researchgate.net]

- 37. PDSP - GABA [kidbdev.med.unc.edu]

Methodological & Application

Application Notes and Protocols: Adamantylation of Amines using 1-(Bromomethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety is a versatile lipophilic scaffold that has garnered significant attention in medicinal chemistry and drug design. Its rigid, three-dimensional structure can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Adamantylated compounds have shown promise as antiviral, anti-diabetic, and neuroprotective agents. One common strategy for incorporating the adamantane cage into a molecule is through the alkylation of amines. 1-(Bromomethyl)adamantane is a key reagent in this process, serving as a source of the 1-adamantylmethyl group. This document provides detailed application notes and protocols for the adamantylation of amines using this compound.

The adamantylation of amines via this compound is a nucleophilic substitution reaction where the amine acts as the nucleophile, displacing the bromide ion from the adamantane reagent. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and facilitate the reaction.

dot

Caption: General scheme of the adamantylation of amines.

Applications in Drug Discovery

The introduction of the adamantylmethyl group to amine-containing molecules can significantly impact their biological activity. The bulky and lipophilic nature of the adamantane cage can:

-

Increase Lipophilicity: Enhancing the ability of a drug to cross cell membranes and the blood-brain barrier.

-

Improve Metabolic Stability: The adamantane structure is resistant to metabolic degradation, which can increase the half-life of a drug.

-

Enhance Receptor Binding: The rigid structure of adamantane can provide a well-defined orientation for optimal interaction with biological targets.

-

Modify Pharmacological Activity: The adamantyl moiety can alter the pharmacological profile of a parent molecule, leading to new therapeutic applications.

Adamantane-containing amines have been investigated for a range of therapeutic areas, including:

-

Antiviral agents: Targeting viral ion channels.

-

Neurological disorders: Acting on NMDA receptors.

-

Anticancer agents: Showing antiproliferative activity against various cancer cell lines.[1]

-

Antimicrobial agents: Exhibiting activity against bacteria and fungi.

Experimental Protocols

The following protocols are generalized procedures for the adamantylation of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Adamantylation of a Secondary Amine (e.g., Piperidine)

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous DMF.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Add piperidine (1.2 equiv) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-(1-adamantylmethyl)piperidine.

dot

Caption: A typical experimental workflow for adamantylation.

Data Presentation

| Amine Substrate | Adamantylating Agent | Product | Yield (%) | Reference |

| Aniline | 3-haloadamantane-1-carbaldehydes (via Leuckart–Wallach reaction) | N-[(3-haloadamantan-1-yl)methyl]aniline derivatives | Not specified | [2] |

| 1-Methylpiperazine | 1-Adamantyl isothiocyanate | N-(Adamantan-1-yl)-4-methylpiperazine-1-carbothioamide | Good | [3] |

| Piperidine | 1-Adamantyl isothiocyanate | N-(Adamantan-1-yl)piperidine-1-carbothioamide | Good | [3] |

| Various secondary amines | 1-Adamantyl isothiocyanate | N-(1-adamantyl)carbothioamides | Good | [1][4] |

| 1-(1-Adamantylethyl)amine | Chloroform and t-BuOK | 1-(1-Isocyanoethyl)adamantane | 92% | [5] |

Note: The yields are often reported as "good" without specific percentages in some literature. The reaction of 1-(1-adamantylethyl)amine is not a direct adamantylation with this compound but is included to show a high-yielding synthesis of a functionalized adamantane derivative.

Conclusion

The adamantylation of amines using this compound is a valuable synthetic tool for introducing the adamantane moiety into organic molecules, particularly in the context of drug discovery. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel adamantylated amines. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. The unique properties conferred by the adamantane group continue to make it an attractive component in the design of new therapeutic agents.

References

Alkylation of Thiols with 1-(Bromomethyl)adamantane: A Detailed Protocol for the Synthesis of Adamantyl Thioethers

Application Note

The introduction of the bulky adamantyl group into molecules is a common strategy in medicinal chemistry and materials science to enhance lipophilicity, metabolic stability, and conformational rigidity. The formation of a stable thioether linkage is a robust method for covalently attaching the 1-adamantylmethyl moiety to sulfur-containing compounds. This document provides a detailed protocol for the S-alkylation of thiols using 1-(bromomethyl)adamantane, a primary alkyl halide, to yield the corresponding adamantyl thioethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a basic environment facilitates the formation of a highly nucleophilic thiolate anion that subsequently displaces the bromide from this compound. Due to the steric hindrance imposed by the adamantyl cage, this reaction may require more forcing conditions compared to the alkylation with less bulky primary alkyl halides.

Reaction Principle

The alkylation of a thiol with this compound is typically carried out in the presence of a base. The base deprotonates the thiol (R-SH) to form a thiolate anion (R-S⁻), which is a potent nucleophile.[1][2] This thiolate then attacks the electrophilic carbon of the bromomethyl group of this compound, displacing the bromide ion and forming the desired thioether product.[3]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the alkylation of various thiols with this compound. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates.

| Entry | Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 12 | 85 |

| 2 | Ethanethiol | NaH | THF | 60 | 18 | 78 |

| 3 | 4-Methoxythiophenol | Cs₂CO₃ | Acetonitrile | 70 | 10 | 92 |

| 4 | Cysteine (protected) | DIPEA | DMF | 50 | 24 | 65 |

Experimental Protocols

This section provides a detailed methodology for the alkylation of thiophenol with this compound as a representative example.

Materials:

-

Thiophenol

-

This compound